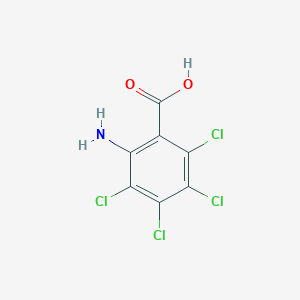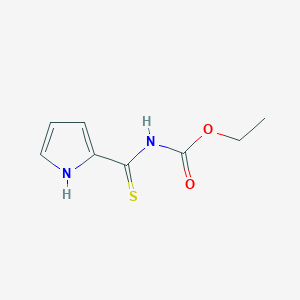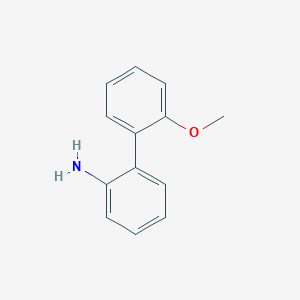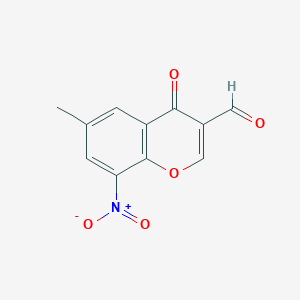
3-(4-(Trifluoromethyl)phenyl)propan-1-amine
Übersicht
Beschreibung
3-(4-(Trifluoromethyl)phenyl)propan-1-amine is a chemical compound . It is also known as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, it has been investigated using thermoanalytical techniques and evolved gas analysis . Other studies have proposed mechanisms for its thermal decomposition . Additionally, it has been synthesized by attaching formaldehyde and different ketones to the secondary amine of fluoxetine at position-7 .Molecular Structure Analysis
The molecular structure of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine has been analyzed in several studies .Chemical Reactions Analysis
The chemical reactions involving 3-(4-(Trifluoromethyl)phenyl)propan-1-amine have been studied. For example, its thermal behavior has been investigated, revealing that it decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine have been analyzed. It has been found that the sample melts at 159.6 °C . It is a colorless to yellow liquid .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
The study of TFM and its derivatives falls within the realm of organofluorine chemistry . This specialized branch of organic chemistry focuses on compounds containing fluorine atoms. Fluorine incorporation in organic molecules leads to intriguing behaviors, making these compounds valuable in various fields, including medicine, electronics, agrochemicals, and catalysis .
Application Summary
TFM has found applications in several areas, but let’s explore six unique ones:
a. Antidepressant Drug: Fluoxetine (Prozac)
One notable application of TFM is in the antidepressant drug fluoxetine (commonly known as Prozac ). Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat conditions such as depression, panic disorder, bulimia nervosa, and obsessive–compulsive disorder. Its chemical structure includes the TFM group: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine . The TFM moiety contributes to its pharmacological activity.
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6H,1-2,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYSYTVKICEPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563865 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethyl)phenyl)propan-1-amine | |
CAS RN |
101488-60-2 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



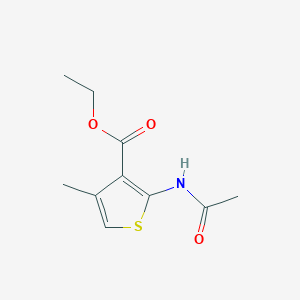

![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)


![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)
